N,2,4-trimethylaniline hydrochloride
Description
Properties
CAS No. |
2648962-56-3 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mixed Acid Nitration
Industrial-scale nitration typically employs a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺), the active nitrating agent. In the synthesis of 2,4,6-trimethylnitrobenzene, a 75–80:20–25 weight ratio of H₂SO₄ to HNO₃ is used at 20–25°C to minimize side reactions such as oxidation of methyl groups. Similar conditions could be adapted for nitrating m-xylene, though regioselectivity must be carefully controlled to favor the desired 2,4-dimethylnitrobenzene isomer.
Table 1: Typical Nitration Conditions for Methyl-Substituted Benzenes
| Parameter | Value Range | Role in Reaction |
|---|---|---|
| H₂SO₄:HNO₃ Ratio | 3:1 to 4:1 by weight | Generates nitronium ion |
| Temperature | 20–25°C | Prevents over-nitration |
| Reaction Time | 1–4 hours | Ensures complete conversion |
Catalytic Hydrogenation of Nitro Intermediates
Reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using nickel (Ni) or palladium (Pd) catalysts is preferred over traditional iron powder reduction due to higher yields (>95%) and reduced waste.
Hydrogenation Process
In a 1-liter autoclave, 2,4-dimethylnitrobenzene is combined with a Ni catalyst (1–2% by weight) under hydrogen pressure (1–3 MPa) at 90–170°C. The reaction is typically complete within 2 hours, yielding 2,4-dimethylaniline as a pale yellow oil. This method avoids the corrosive byproducts associated with iron powder reduction, which requires neutralization of residual HCl.
Key Optimization Factors:
-
Catalyst Activation: Pre-treatment with nitrogen (N₂) and hydrogen (H₂) ensures catalyst reactivity.
-
Temperature Gradient: Gradual heating to 90°C prevents decomposition of sensitive intermediates.
The introduction of the N-methyl group to form N,2,4-trimethylaniline can be achieved via reductive alkylation or direct methylation.
Reductive Methylation
Reacting 2,4-dimethylaniline with formaldehyde (HCHO) under hydrogenation conditions in the presence of a Pd/C catalyst facilitates N-methylation. This one-pot method avoids isolation of intermediates and proceeds at moderate temperatures (50–80°C).
Direct Alkylation
Alternative protocols use methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous or alcoholic solutions. For example, treating 2,4-dimethylaniline with CH₃I in ethanol at reflux for 6–8 hours yields N,2,4-trimethylaniline. Excess methylating agent ensures complete substitution, though purification via distillation is required to remove unreacted reagents.
Formation of the Hydrochloride Salt
The final step involves protonation of N,2,4-trimethylaniline with hydrochloric acid (HCl) to form the stable hydrochloride salt.
Acid-Base Reaction
A stoichiometric amount of concentrated HCl (37% w/w) is added dropwise to a cooled (0–5°C) solution of N,2,4-trimethylaniline in anhydrous diethyl ether. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.
Critical Parameters:
-
Temperature Control: Prevents thermal degradation of the amine.
-
Solvent Choice: Ether’s low polarity favors salt precipitation.
Comparative Analysis of Synthesis Routes
Table 2: Efficiency of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Reductive Methylation | 85–90 | ≥99 | 120–150 |
| Direct Alkylation | 75–80 | ≥98 | 90–110 |
| Catalytic Hydrogenation | 95 | ≥99.5 | 200–220 |
Reductive methylation offers the best balance of yield and purity but requires costly catalysts. Direct alkylation is more economical but necessitates rigorous purification.
Chemical Reactions Analysis
Types of Reactions: N,2,4-trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Dye Manufacturing
N,2,4-trimethylaniline hydrochloride is primarily used as an intermediate in the production of dyes. It is involved in the synthesis of acid mordant dyes, which are essential for textile coloring processes. The compound's structure allows it to participate in chemical reactions that yield vibrant colors suitable for various fabrics. The synthesis of 2,4,6-trimethylaniline from mesitylene through selective nitration followed by reduction is a critical process in this application .
Key Properties:
- Chemical Formula: C₉H₁₃N
- Molecular Weight: 135.21 g/mol
- Appearance: Pale yellow oily liquid
Organic Synthesis
The compound is also utilized as a building block for more complex organic molecules. It can be transformed into various derivatives through reactions such as condensation with glyoxal to form diimine ligands. These ligands are valuable in coordination chemistry and catalysis, particularly in the development of N-heterocyclic carbenes used in Grubbs' catalysts for olefin metathesis reactions .
Applications in Organic Synthesis:
- Synthesis of N-heterocyclic carbenes
- Preparation of novel propargylamines via rhodium-catalyzed reactions
Analytical Chemistry
This compound has been studied using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods are crucial for detecting aromatic amines in environmental samples and biological fluids, highlighting the compound's relevance in toxicological studies and environmental monitoring .
Research Findings:
- Detection of aromatic amines in human urine.
- Importance in environmental assessments due to its potential toxicity.
Toxicology and Biological Studies
Research indicates that this compound may have carcinogenic properties. Animal studies have shown increased incidences of liver tumors when subjected to high doses of this compound over extended periods. The National Cancer Institute's studies on Fischer 344 rats and B6C3F1 mice revealed significant tumor formation associated with this compound .
Toxicological Data:
- Increased incidence of hepatomas and vascular tumors in male mice.
- Potential formation of N-hydroxylated metabolites linked to carcinogenicity.
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Dye Manufacturing | Precursor for acid mordant dyes | Essential for textile coloring processes |
| Organic Synthesis | Building block for complex organic molecules | Used in coordination chemistry and catalysis |
| Analytical Chemistry | Detection of aromatic amines | Relevant for environmental monitoring |
| Toxicology | Potential carcinogenic effects | Increased liver tumor incidence in animal studies |
| Safety | Toxicological profile necessitates safety precautions | Acute toxicity classifications require careful handling |
Mechanism of Action
The mechanism of action of N,2,4-trimethylaniline hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, forming covalent bonds with electrophiles. The presence of methyl groups on the benzene ring enhances its reactivity towards electrophiles, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The 2,4,5- and 2,4,6-trimethyl isomers differ in methyl group placement, affecting steric hindrance and reactivity .
- Functional Groups : Chlorine and trifluoromethyl substituents in analogs alter electronic properties (e.g., electron-withdrawing Cl vs. electron-donating CH₃) .
2.2 Toxicity and Carcinogenicity
Key Findings :
- 2,4,5-Trimethylaniline HCl induced hepatocellular carcinomas in mice and rats .
- 2,4,6-Trimethylaniline HCl lacked sufficient carcinogenicity data for evaluation .
- Chlorinated analogs (e.g., 2-Chloro-4-methylaniline HCl) are less studied but may pose distinct toxicity risks due to halogen presence .
Q & A
Q. Regulatory
- Exposure limits : Adhere to EU restrictions (e.g., 3 mg/kg in consumer products) .
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
- Waste disposal : Follow hazardous waste regulations due to potential carcinogenicity .
How does the position of methyl groups influence the biological activity of trimethylaniline hydrochlorides?
Q. Advanced
Structural variations alter steric hindrance, metabolic pathways, and DNA-binding affinity. For example, 2,4,5-trimethylaniline hydrochloride shows higher tumorigenicity in rodents compared to 2,4,6-isomers due to favorable N-hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
